molecular formula C14H18N2O2 B5609717 1-{2-[BENZYL(METHYL)AMINO]ACETYL}PYRROLIDIN-2-ONE

1-{2-[BENZYL(METHYL)AMINO]ACETYL}PYRROLIDIN-2-ONE

Cat. No.: B5609717
M. Wt: 246.30 g/mol
InChI Key: QGFVTSFXXKQHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{2-[BENZYL(METHYL)AMINO]ACETYL}PYRROLIDIN-2-ONE is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a benzyl(methyl)amino group attached to an acetyl-pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[BENZYL(METHYL)AMINO]ACETYL}PYRROLIDIN-2-ONE typically involves the reaction of benzylamine with methylamine, followed by acetylation and cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as toluene or acetonitrile, and catalysts like palladium(II) acetate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-{2-[BENZYL(METHYL)AMINO]ACETYL}PYRROLIDIN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{2-[BENZYL(METHYL)AMINO]ACETYL}PYRROLIDIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{2-[BENZYL(METHYL)AMINO]ACETYL}PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-[BENZYL(METHYL)AMINO]ACETYL}PYRROLIDIN-2-ONE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[2-[benzyl(methyl)amino]acetyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-15(10-12-6-3-2-4-7-12)11-14(18)16-9-5-8-13(16)17/h2-4,6-7H,5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGFVTSFXXKQHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)N2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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